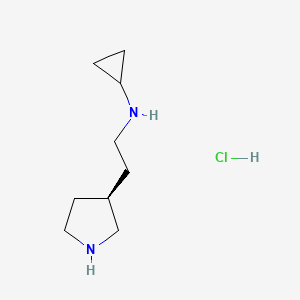![molecular formula C13H6ClF2N3O B13948631 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine is a heterocyclic compound that features a unique combination of a pyridine ring substituted with two fluorine atoms and an oxadiazole ring substituted with a 4-chlorophenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
The synthesis of 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2,6-difluoropyridine-3-carboxylic acid under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules, often using palladium or copper catalysts
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in high-energy materials.
Biological Research: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole and 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazole . Compared to these, 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine is unique due to the presence of the difluoropyridine moiety, which can enhance its electronic properties and biological activity.
Properties
Molecular Formula |
C13H6ClF2N3O |
|---|---|
Molecular Weight |
293.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(2,6-difluoropyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H6ClF2N3O/c14-8-3-1-7(2-4-8)12-18-19-13(20-12)9-5-6-10(15)17-11(9)16/h1-6H |
InChI Key |
CFRLUYCIWSHUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=C(N=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)



![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
